2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide
描述
The compound 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a pyridinone derivative featuring a 4-fluorobenzyloxy substituent at the 5-position, a hydroxymethyl group at the 2-position, and an acetamide linkage to a furan-2-ylmethyl group. Its molecular formula is C₂₁H₂₁FN₂O₅, with an average molecular mass of 400.41 g/mol and a monoisotopic mass of 400.1434 g/mol .
属性
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-15-5-3-14(4-6-15)13-28-19-10-23(16(12-24)8-18(19)25)11-20(26)22-9-17-2-1-7-27-17/h1-8,10,24H,9,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWUJNYYGJMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Differences :
- Substituent Effects: Replacement of the pyridinone’s hydroxymethyl group with thioethers (e.g., benzylthio in 5h) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Biological Relevance : Thiadiazol derivatives are often explored for antimicrobial activity, though specific data for the target compound are unavailable .
Spirocyclic Chromane Derivatives ()
Spirocyclic compounds like B10 and B12 share the 4-fluorobenzyl and acetamide moieties but incorporate complex spirooxazolidinedione cores:
| Compound ID | Core Structure | Key Substituents | HPLC Purity (%) | HRMS Data (m/z) |
|---|---|---|---|---|
| B10 | Spiro[indene-1,5'-oxazolidin] | 4-Fluorobenzyl, furan-2-ylmethyl | >95 | 655.27 (M+H⁺) |
| B12 | Spiro[indene-1,5'-oxazolidin] | 5-Fluoropyridin-2-ylmethyl | >95 | 672.29 (M+H⁺) |
Key Differences :
- 74–88% for thiadiazols) .
- Bioavailability: The target compound’s simpler pyridinone core may offer better oral bioavailability compared to spirocyclic systems, which often require optimization for metabolic stability .
Indolinylidene-Acetamide Derivatives ()
Compounds such as (E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Entry 58) share the hydroxymethyl and acetamide groups but feature indole-quinoline hybrids:
| Property | Target Compound | Entry 58 (Indolinylidene Derivative) |
|---|---|---|
| Core Structure | Pyridinone | Indolinylidene-quinoline |
| Key Functional Groups | Hydroxymethyl, 4-fluorobenzyloxy | Hydroxymethyl, 4-bromobenzyl |
| Molecular Weight | 400.41 g/mol | 546.45 g/mol |
| Biological Activity | Not reported | IC₅₀ = 5.208 µM (unspecified assay) |
Key Differences :
- Electron-Withdrawing Groups : The target’s 4-fluorobenzyloxy group may enhance metabolic stability compared to the bromine in Entry 58, which increases molecular weight and polar surface area .
- Biological Potency : Indolinylidene derivatives show moderate bioactivity (IC₅₀ ~5 µM), but the target’s efficacy remains uncharacterized .
Pyrimidoindol and Thienopyrimidine Analogs ()
These analogs, such as N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (), replace the pyridinone core with pyrimidoindol or thienopyrimidine systems:
Key Differences :
- Solubility : The target’s hydroxymethyl group may improve aqueous solubility compared to the methoxy and thioether groups in pyrimidoindol analogs .
- Synthetic Accessibility: Thienopyrimidine derivatives (e.g., ) require multi-step syntheses involving allylation and heterocyclic ring formation, whereas the target’s structure suggests simpler routes .
常见问题
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Stepwise functionalization : Coupling of the pyridinone core with the 4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reactions .
- Acetamide linkage formation : Reaction of activated carboxylic acid intermediates with furan-2-ylmethylamine under peptide-coupling conditions (e.g., HATU/DIPEA in DMF) .
- Critical parameters : Temperature control (e.g., 60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., Pd for cross-coupling) to achieve yields >70% .
- Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolates (>95%) .
Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?
- NMR : H and C NMR verify regiochemistry (e.g., pyridinone C=O at ~165 ppm, furan protons at 6.2–7.4 ppm) and substitution patterns .
- HPLC : Retention time and peak symmetry assess purity; mobile phases like acetonitrile/water (0.1% TFA) are standard .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 443.1482) .
- FT-IR : Key functional groups (amide C=O stretch at ~1680 cm, hydroxymethyl O–H at ~3400 cm) .
Advanced Research Questions
Q. What experimental and computational strategies can elucidate the compound’s mechanism of action in biological systems?
- In vitro assays : Screen against kinase/receptor panels (e.g., EGFR, COX-2) to identify primary targets. Use IC values and dose-response curves to quantify potency .
- Molecular docking : Simulate binding interactions (e.g., AutoDock Vina) with predicted targets; validate with mutagenesis studies (e.g., alanine scanning of active sites) .
- Cellular pathways : RNA-seq or proteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics and CRISPR knockouts to confirm target specificity .
Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?
- Core modifications : Substitute the pyridinone ring with quinazoline or thienopyrimidine to enhance metabolic stability .
- Functional group tuning : Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorophenyl) to optimize steric interactions with hydrophobic pockets .
- Linker optimization : Test ethylene glycol or piperazine spacers between the acetamide and furan moieties to improve solubility .
- In vivo validation : Use rodent models to correlate SAR changes with pharmacokinetic parameters (e.g., AUC, C) .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Data triangulation : Cross-reference IC values from enzymatic assays, cell-based models, and animal studies to identify outliers .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to datasets from peer-reviewed studies to isolate confounding variables (e.g., solvent DMSO% differences) .
Q. What analytical methods are recommended for detecting and quantifying degradation products or impurities?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, then analyze via:
- UPLC-MS/MS : Identify degradation pathways (e.g., hydrolyzed acetamide) with mass transitions .
- Stability-indicating HPLC : Develop gradient methods to resolve impurities (e.g., column: C18, 2.6 µm, 150 mm) .
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to measure impurity levels <0.1% .
Q. How can in silico models predict the compound’s ADME (absorption, distribution, metabolism, excretion) properties?
- Physicochemical profiling : Calculate logP (e.g., XLogP3 ~3.2), polar surface area (~90 Å), and solubility (estimated ~50 µM in PBS) via SwissADME .
- CYP450 metabolism : Simulate oxidation sites (e.g., furan ring epoxidation) using StarDrop or Schröductor .
- PBPK modeling : Integrate permeability (Caco-2 assay data) and plasma protein binding (equilibrium dialysis) to forecast human pharmacokinetics .
Methodological Guidelines
- Synthetic protocols : Prioritize reproducibility by documenting reaction scales, quenching methods, and lyophilization conditions .
- Data reporting : Include NMR δ values (ppm), HPLC retention times, and biological assay controls (positive/negative) in publications .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0 for animal research) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
